N-(2-chloro-6-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
Overview
Description
N-(2-chloro-6-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is a useful research compound. Its molecular formula is C16H15ClFNO4S and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0394350 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycine in Plant Stress Resistance
Glycine betaine (GB) and proline are key organic osmolytes in various plant species, accumulating in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metal exposure. These compounds play crucial roles in enhancing plant stress tolerance by maintaining enzyme and membrane integrity and facilitating osmotic adjustment. While their exact roles in plant osmotolerance are still debated, evidence suggests a positive correlation between the accumulation of GB and proline and increased plant stress tolerance. Interestingly, genetically engineered plants with transgenes for GB or proline production have faced challenges in producing sufficient amounts of these compounds to mitigate stress effects. However, exogenous application of GB or proline has shown promise in improving growth and crop yield under stress conditions, though the effectiveness varies across different plant species and growth stages. Further research is needed to optimize the application of these compounds for crop production in stress environments (Ashraf & Foolad, 2007).
Glycine Betaine's Role Beyond Osmolyte
Glycine betaine, traditionally viewed as an osmolyte in plants and bacteria, also plays a significant role in animal cells, particularly as a methyl donor in liver homocysteine metabolism. Recent studies have expanded our understanding of glycine betaine, showcasing its involvement in cellular metabolism and its role as a cytoprotector and chemical chaperone. In animals, glycine betaine regulates enzymes involved in homocysteine/methionine cycle, carbohydrate metabolism, and responses to oxidative and ER-stress, among other functions. It modulates the activity of enzymes through expression changes or phosphorylation status alterations and influences gene expression by affecting promoter methylation. This multifaceted role highlights glycine betaine's potential in regulating various metabolic pathways, underscoring the need for further research to elucidate its mechanisms and applications in health and disease management (Figueroa-Soto & Valenzuela-Soto, 2018).
Glycine's Impact on Sleep Quality
Glycine, a non-essential amino acid, plays a vital role in neurotransmission and has been found to significantly improve subjective sleep quality in individuals with insomniac tendencies. Oral administration of glycine leads to increases in plasma and cerebrospinal fluid glycine concentrations, which is associated with a reduction in core body temperature and an increase in cutaneous blood flow. These changes may contribute to glycine's sleep-enhancing effects, as sleep onset involves a decrease in core body temperature. Additionally, pharmacological studies suggest that glycine may act on specific brain regions to modulate sleep quality. This research opens new avenues for understanding the role of dietary amino acids in sleep regulation and presents glycine as a potential natural intervention for improving sleep (Bannai & Kawai, 2012).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S/c1-11-5-7-12(8-6-11)24(22,23)19(10-16(20)21)9-13-14(17)3-2-4-15(13)18/h2-8H,9-10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCMJUOUBLINBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.